molecular formula C24H25N3O2 B2654463 N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1396747-64-0

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2654463
CAS No.: 1396747-64-0
M. Wt: 387.483
InChI Key: DLHPNLULSAQNQK-UHFFFAOYSA-N
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Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a piperidine ring, a naphthalene moiety, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide would likely involve multiple steps, including:

    Formation of the Piperidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Isonicotinoyl Group: This might involve acylation reactions using isonicotinic acid or its derivatives.

    Formation of the Naphthalen-1-yl Acetamide: This could involve the reaction of naphthalene derivatives with acetic anhydride or acetyl chloride.

    Coupling Reactions: The final step would involve coupling the piperidine derivative with the naphthalen-1-yl acetamide under suitable conditions, possibly using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include Friedel-Crafts acylation or alkylation for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions, but could include oxidized or reduced derivatives, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It might be used in catalytic processes, particularly if it exhibits unique reactivity.

Biology

    Biological Activity: Compounds with similar structures often exhibit biological activities, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on a receptor, it might mimic or block the natural ligand, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-benzoylpiperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
  • N-((1-isonicotinoylpiperidin-4-yl)methyl)-2-(phenyl)acetamide

Uniqueness

The unique combination of the isonicotinoyl group, piperidine ring, and naphthalene moiety might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-23(16-21-6-3-5-19-4-1-2-7-22(19)21)26-17-18-10-14-27(15-11-18)24(29)20-8-12-25-13-9-20/h1-9,12-13,18H,10-11,14-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHPNLULSAQNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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